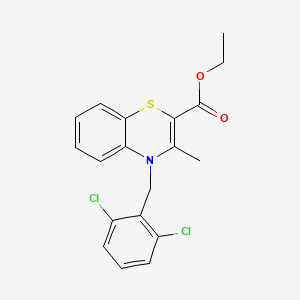

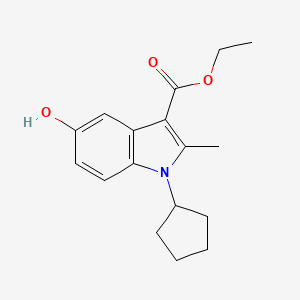

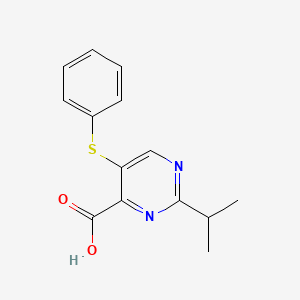

![molecular formula C9H7F3N4O B2780813 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine CAS No. 1983489-30-0](/img/structure/B2780813.png)

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” is a type of organic compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves vapor-phase reactions . Another method involves the transformation of free amine into pexidartinib by reducing amination .Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” could be complex due to the presence of multiple functional groups. For instance, the compound could undergo reactions with other substances, leading to the formation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms. For instance, the compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has specific properties due to the presence of a trifluoromethyl group .Applications De Recherche Scientifique

Anticancer Activity

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: has shown promising results in anticancer research. A series of compounds including this oxadiazole derivative were tested against various cancer cell lines, such as melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer . One particular derivative exhibited significant growth inhibition (GI) against several cell lines, indicating its potential as a therapeutic agent.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives is another area of interest. These compounds have been evaluated using DPPH assays, which measure their ability to act as free radical scavengers. One derivative, in particular, demonstrated an IC50 of 15.14 μM, suggesting strong antioxidant capabilities . This property is crucial for preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Synthesis of Heterocyclic Compounds

Oxadiazoles are a significant class of heterocyclic compounds with broad-spectrum activity. The synthesis of new oxadiazoles, including 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine , is of considerable importance for developing new drugs and materials with unique properties .

Drug Development

The structural similarity of 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine to other compounds with known biological activities, such as SU-101 and IMC-38525, suggests its potential in drug development. Researchers can use this compound as a starting point to synthesize novel drugs with improved efficacy and reduced side effects .

Microwave-Assisted Organic Synthesis

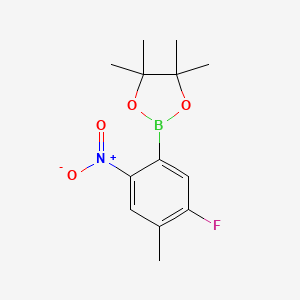

This compound can be used as a reactant in microwave-assisted organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This method is advantageous for its speed, efficiency, and environmental friendliness compared to traditional synthesis methods .

Preparation of Antitumor Agents

The compound’s derivatives have been used in the preparation of antitumor agents, specifically C2-aryl pyrrolobenzodiazepine, which are compounds of interest in cancer therapy due to their DNA-binding properties and ability to induce apoptosis in cancer cells .

Suzuki-Miyaura Cross-Coupling Reactions

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: is also a valuable reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Cobalt-Catalyzed Coupling Reactions

The compound finds application in cobalt-catalyzed coupling reactions, which are part of a broader category of cross-coupling reactions essential for creating carbon-carbon bonds in organic chemistry .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJOSSPCXWCLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2780731.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)

![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)

![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)

![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)